molecular formula C14H19BrN2O3S B1328668 1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide CAS No. 1000018-34-7

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

Cat. No. B1328668
CAS RN: 1000018-34-7
M. Wt: 375.28 g/mol
InChI Key: GBNWGFUNIFCJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) can provide valuable information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis of Biaryl Methyl Sulfones

This compound can be utilized in the synthesis of biaryl methyl sulfones, which are valuable intermediates in pharmaceuticals and agrochemicals. The bromo and methylsulfonyl functional groups present in the compound facilitate cross-coupling reactions, leading to the formation of diverse sulfone derivatives with potential biological activities .

Development of Anti-inflammatory Agents

The structural similarity of this compound to known anti-inflammatory agents suggests its potential application in the development of new therapeutic drugs. Its unique functional groups may interact with biological targets to modulate inflammatory responses, providing a starting point for the design of novel anti-inflammatory compounds .

Creation of Analgesic Medications

Given the compound’s resemblance to molecules with analgesic properties, it could serve as a precursor in the synthesis of pain-relief medications. Research could explore its incorporation into drug frameworks that target pain pathways, offering alternatives to existing analgesics .

Electrophilic Aromatic Substitution Reactions

The compound’s bromo group makes it a candidate for electrophilic aromatic substitution reactions. This could lead to the production of various aromatic compounds, expanding the library of molecules available for testing in drug discovery and materials science .

Nucleophilic Substitution Reactions

The benzylic position of the compound is conducive to nucleophilic substitution reactions (SN1 and SN2), which can be exploited to introduce a wide range of nucleophiles, thereby generating a plethora of new compounds with potential application in various scientific fields .

Synthesis of Heterocyclic Structures

The compound’s unique functional groups make it suitable for the synthesis of novel heterocyclic structures. These structures are of significant interest due to their prevalence in bioactive molecules and could lead to the discovery of new drugs and materials.

Organometallic Chemistry

Its potential to participate in organometallic reactions, such as Suzuki and Stille couplings, could be explored. This would enable the creation of complex organic molecules with applications ranging from catalysis to the development of new materials .

Chemical Education and Research

Lastly, the compound can be used as a teaching tool in chemical education to demonstrate various organic reactions and mechanisms. It also serves as a research tool in studying reaction kinetics and the development of new synthetic methodologies .

properties

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-9-7-13(21(2,19)20)11(15)8-12(9)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNWGFUNIFCJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)C(=O)N)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157835
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-methyl-4-(methylsulfonyl)phenyl)piperidine-4-carboxamide

CAS RN

1000018-34-7
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.